molecular formula C11H10Cl2N2O B6183807 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride CAS No. 2613382-48-0

2-chloro-N-(quinolin-5-yl)acetamide hydrochloride

Cat. No.: B6183807
CAS No.: 2613382-48-0
M. Wt: 257.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(quinolin-5-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H9ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride typically involves the reaction of 5-aminoquinoline with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(quinolin-5-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

2-chloro-N-(quinolin-5-yl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function. This can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Compounds with oxidized quinoline rings.

    Quinoline derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

2-chloro-N-(quinolin-5-yl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(quinolin-5-yl)acetamide hydrochloride involves the reaction of quinoline-5-carboxylic acid with thionyl chloride to form 5-chloroquinoline-2-carbonyl chloride. This intermediate is then reacted with acetamide to form 2-chloro-N-(quinolin-5-yl)acetamide, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Quinoline-5-carboxylic acid", "Thionyl chloride", "Acetamide", "Hydrochloric acid" ], "Reaction": [ { "Reactants": "Quinoline-5-carboxylic acid, Thionyl chloride", "Conditions": "Reflux in dichloromethane", "Products": "5-chloroquinoline-2-carbonyl chloride" }, { "Reactants": "5-chloroquinoline-2-carbonyl chloride, Acetamide", "Conditions": "Refux in ethanol", "Products": "2-chloro-N-(quinolin-5-yl)acetamide" }, { "Reactants": "2-chloro-N-(quinolin-5-yl)acetamide, Hydrochloric acid", "Conditions": "Stirring at room temperature", "Products": "2-chloro-N-(quinolin-5-yl)acetamide hydrochloride" } ] }

CAS No.

2613382-48-0

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.